molecular formula C10H9N3O B1267938 2-Aminoquinoline-4-carboxamide CAS No. 16335-07-2

2-Aminoquinoline-4-carboxamide

Cat. No.: B1267938
CAS No.: 16335-07-2
M. Wt: 187.2 g/mol
InChI Key: NMRWCMUREKFWON-UHFFFAOYSA-N
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Description

2-Aminoquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of an amino group at the second position and a carboxamide group at the fourth position of the quinoline ring.

Mechanism of Action

Target of Action

2-Aminoquinoline-4-carboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities Quinoline derivatives have shown promising anticancer activity on different cancer cell lines such as mcf-7, a549, k562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .

Mode of Action

It is known that 4-aminoquinolines, a related class of compounds, can inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical processes, particularly those related to cell growth and control . They have shown to induce apoptosis, a process mediated through proteolytic enzymes known as caspases, which induce cell death .

Pharmacokinetics

It is known that the adme profile of a drug molecule can have a major impact on its bioavailability .

Result of Action

Quinoline derivatives have been reported to have substantial biological activities . For instance, they have shown promising anticancer activity on different cancer cell lines .

Action Environment

It is known that environmental factors can significantly influence the action of drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoquinoline-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with an appropriate aldehyde under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Aminoquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminoquinoline-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Known for its antimalarial properties.

    2-Phenylquinoline-4-carboxamide: Exhibits anticancer activity.

    Chloroquine: A well-known antimalarial drug.

Uniqueness

2-Aminoquinoline-4-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-aminoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRWCMUREKFWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282465
Record name 2-aminoquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16335-07-2
Record name NSC26049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminoquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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